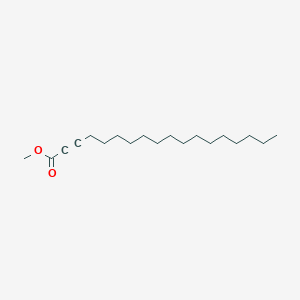

Methyl octadec-2-ynoate

CAS No.: 67587-22-8

Cat. No.: VC18430620

Molecular Formula: C19H34O2

Molecular Weight: 294.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67587-22-8 |

|---|---|

| Molecular Formula | C19H34O2 |

| Molecular Weight | 294.5 g/mol |

| IUPAC Name | methyl octadec-2-ynoate |

| Standard InChI | InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-16H2,1-2H3 |

| Standard InChI Key | OAMBEYKOQJEPNI-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCCCC#CC(=O)OC |

Introduction

Chemical Structure and Nomenclature

Methyl octadec-2-ynoate (IUPAC name: methyl 2-octadecynoate) belongs to the class of acetylenic fatty acid esters. Its molecular formula is , with a molecular weight of 294.5 g/mol, as inferred from similar compounds like methyl octadec-17-ynoate . The triple bond at position 2 introduces significant structural rigidity, which impacts its physical properties and reactivity.

Structural Features

-

Backbone: An 18-carbon chain (octadecyl) with a terminal methyl ester group.

-

Unsaturation: A triple bond at carbon 2, distinguishing it from analogs with double bonds or triple bonds at other positions (e.g., methyl octadec-6-en-2-ynoate, which has both a double bond at position 6 and a triple bond at position 2) .

-

Stereochemistry: The absence of adjacent double bonds simplifies stereoisomerism compared to diunsaturated analogs.

Table 1: Comparison of Methyl Octadecynoate Isomers

| Compound | Triple Bond Position | Double Bond Position | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Methyl octadec-2-ynoate | 2 | None | 294.5 | |

| Methyl octadec-6-en-2-ynoate | 2 | 6 | 292.5 | |

| Methyl octadec-17-ynoate | 17 | None | 294.5 |

Synthesis and Reaction Pathways

Synthetic Routes

While no direct synthesis protocols for methyl octadec-2-ynoate are documented, methods for analogous compounds suggest feasible approaches:

-

Esterification of 2-Octadecynoic Acid: Reacting 2-octadecynoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

-

Alkyne Homologation: Extending shorter acetylene chains via Cadiot-Chodkiewicz coupling, though this method is more common for internal alkynes .

Key Reaction Mechanisms

-

Oxidation: Similar to methyl octadec-6-en-2-ynoate, selenium dioxide-mediated oxidation could yield regiospecific products, though the position of the triple bond may alter reaction outcomes.

-

Hydrogenation: Selective hydrogenation of the triple bond to a single bond using Lindlar’s catalyst would produce methyl octadecanoate, a saturated analog.

Physicochemical Properties

Physical Properties

-

Boiling Point: Estimated at 320–340°C based on analogs with similar chain lengths and functional groups .

-

Solubility: Likely hydrophobic, with limited solubility in polar solvents (e.g., water) but miscible with organic solvents like hexane or chloroform.

-

Density: ~0.89–0.91 g/cm³, consistent with unsaturated fatty acid esters .

Spectral Characteristics

-

Infrared (IR) Spectroscopy: A strong absorption band near 2200 cm⁻¹ corresponding to the C≡C stretch .

-

Mass Spectrometry: Expected molecular ion peak at m/z 294.5, with fragmentation patterns dominated by cleavage at the triple bond .

Challenges and Future Perspectives

Knowledge Gaps

-

Synthetic Accessibility: Current methods for analogous compounds require optimization for the 2-yne position.

-

Biological Data: Toxicity, metabolic pathways, and enzymatic interactions remain uncharacterized.

Research Priorities

-

Develop efficient synthetic routes with high regioselectivity.

-

Explore catalytic applications in organic synthesis (e.g., as a ligand precursor).

-

Investigate bioactivity through in vitro assays targeting lipid-mediated pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume